molecular formula C16H15Cl2NO2 B5729307 N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5729307
M. Wt: 324.2 g/mol
InChI Key: CDHQYSSZUZOBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. The chemical structure of dicamba is similar to that of the plant hormone auxin, which allows it to disrupt the normal growth and development of plants.

Mechanism of Action

Dicamba works by disrupting the normal growth and development of plants. It acts as an auxin mimic, which means that it binds to the same receptors as the plant hormone auxin and triggers similar responses in the plant. This leads to uncontrolled growth and eventually death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in gene expression, protein synthesis, and cell division. It can also affect the production of plant hormones and the transport of nutrients within the plant.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also highly effective at controlling broadleaf weeds, which makes it a useful tool for studying plant growth and development. However, N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide can be toxic to some non-target plants and can have negative effects on the environment, which must be taken into consideration when using it in lab experiments.

Future Directions

There are several areas of research that could be pursued in the future related to N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide. One area of interest is the development of new formulations that are less toxic to non-target plants and the environment. Another area of interest is the potential use of N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide on plants, which could lead to the development of new herbicides with improved efficacy and safety.

Synthesis Methods

Dicamba can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2,5-dimethylphenol in the presence of a base to form the intermediate product 2-(2,4-dichlorophenoxy)-5-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has focused on its effectiveness in controlling various types of broadleaf weeds, as well as its impact on non-target plants and the environment. Dicamba has also been studied for its potential use in other applications, such as in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-6-5-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHQYSSZUZOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

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